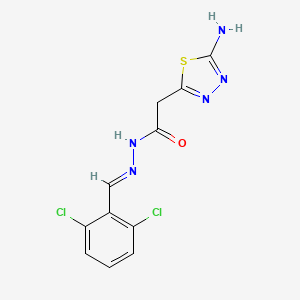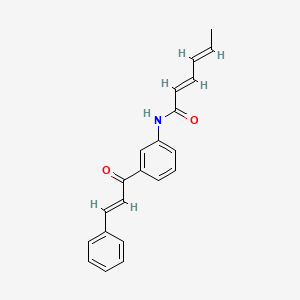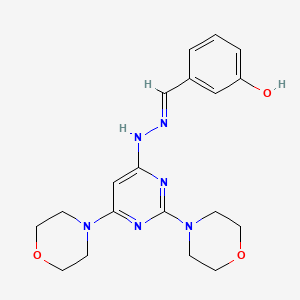
2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide
説明
2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide, also known as DCTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCTA is a derivative of hydrazide, and its chemical structure comprises a thiadiazole ring, an amino group, and a dichlorobenzylidene group.
作用機序
The mechanism of action of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide is not fully understood. However, it is believed that 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide exerts its antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide has also been shown to inhibit the growth of cancer cells by inhibiting the expression of various oncogenes and growth factors. The antimicrobial and antifungal activity of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide is believed to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide has been shown to have both biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide has also been found to have antioxidant activity, which may contribute to its therapeutic effects. In addition, 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide has been shown to have anti-inflammatory activity, which may make it useful in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One of the advantages of using 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide in lab experiments is its broad-spectrum activity against cancer cells, bacteria, and fungi. 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide is also relatively easy to synthesize and purify, making it a cost-effective compound for research. However, one of the limitations of using 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide in lab experiments is its potential toxicity. 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide has been shown to be toxic to normal cells at high concentrations, which may limit its therapeutic potential.
将来の方向性
There are several future directions for research on 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide. One area of research could be to investigate the potential of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide as a combination therapy with other chemotherapeutic agents. Another area of research could be to study the molecular mechanisms underlying the antitumor and antimicrobial activity of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide. Additionally, further research could be done to investigate the potential of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
科学的研究の応用
2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antimicrobial, and antifungal properties. 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-(2,6-dichlorobenzylidene)acetohydrazide has been found to be effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
特性
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N5OS/c12-7-2-1-3-8(13)6(7)5-15-16-9(19)4-10-17-18-11(14)20-10/h1-3,5H,4H2,(H2,14,18)(H,16,19)/b15-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNFUYJWNNKZGF-PJQLUOCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)CC2=NN=C(S2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)CC2=NN=C(S2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]benzamide](/img/structure/B3861244.png)

![N'-[2-(allyloxy)benzylidene]-4-chlorobenzohydrazide](/img/structure/B3861263.png)


![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B3861279.png)

![N-[(4-morpholinylamino)carbonothioyl]benzamide](/img/structure/B3861300.png)



![5-benzylidene-3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3861348.png)
![6-bromo-2-methyl-N'-(2-nitrobenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3861352.png)
![2-{[6-(2-bromophenoxy)hexyl]amino}ethanol](/img/structure/B3861360.png)